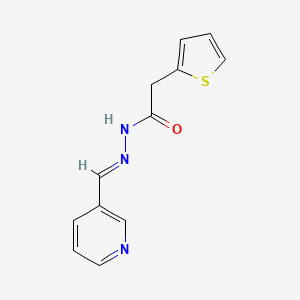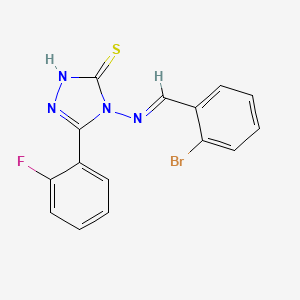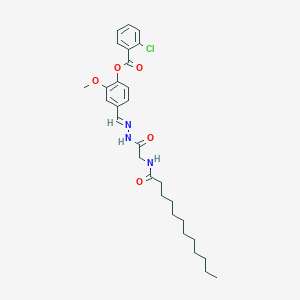
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat ist eine komplexe organische Verbindung mit der Summenformel C21H15FN2O5 und einem Molekulargewicht von 394,362. Diese Verbindung ist Teil einer Sammlung seltener und einzigartiger Chemikalien, die hauptsächlich in der frühen Entdeckungsforschung verwendet werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des 2,4-Dihydroxybenzoyl-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Carbohydrazid umgesetzt, um das Carbohydrazonoyl-Derivat zu bilden. Schließlich wird dieses Derivat mit 2-Fluorbenzoesäure verestert, um die Zielverbindung zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, da sie hauptsächlich in Forschungseinrichtungen eingesetzt wird. Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren umfassen, wobei die Reaktionsbedingungen für größere Mengen optimiert werden müssen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen am Benzoyl-Rest können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und reduzierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und antimikrobieller Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere in der Wirkstoffforschung und -entwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxyl- und Carbonylgruppen der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Rezeptoren eingehen und so deren Aktivität möglicherweise hemmen. Das Fluoratom kann die Bindungsaffinität und Stabilität der Verbindung verstärken .
Wirkmechanismus
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat
- 4-(2-(2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-Dichlorobenzoat
Einzigartigkeit
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-Fluorobenzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Hydroxyl- als auch von Fluorgruppen erhöht seine Reaktivität und seine potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
764653-07-8 |
|---|---|
Molekularformel |
C21H15FN2O5 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H15FN2O5/c22-18-4-2-1-3-16(18)21(28)29-15-8-5-13(6-9-15)12-23-24-20(27)17-10-7-14(25)11-19(17)26/h1-12,25-26H,(H,24,27)/b23-12+ |
InChI-Schlüssel |
UTWALEJSOZJMQV-FSJBWODESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12019428.png)
![2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12019435.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12019447.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12019453.png)

![2-Methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12019462.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019465.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019473.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019476.png)



![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019501.png)
